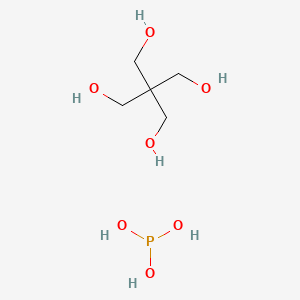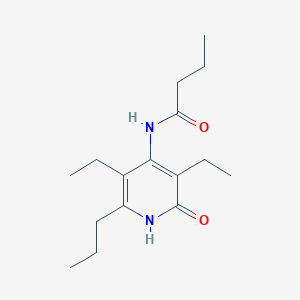
N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative followed by amide formation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial methods focus on scalability and cost-effectiveness while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide
- N-(3,5-Diethyl-2-oxo-6-methyl-1,2-dihydropyridin-4-yl)butanamide
Uniqueness
N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88061-31-8 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-(3,5-diethyl-2-oxo-6-propyl-1H-pyridin-4-yl)butanamide |
InChI |
InChI=1S/C16H26N2O2/c1-5-9-13-11(7-3)15(18-14(19)10-6-2)12(8-4)16(20)17-13/h5-10H2,1-4H3,(H2,17,18,19,20) |
InChI Key |
MGIHMSHYFWLLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=O)N1)CC)NC(=O)CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


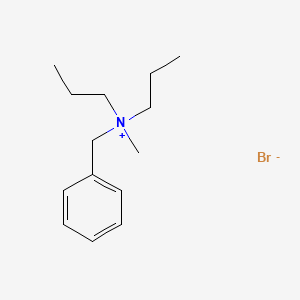

![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)

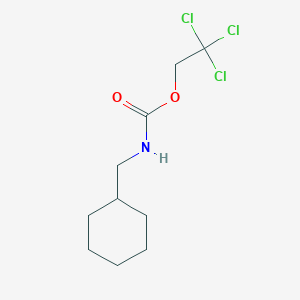
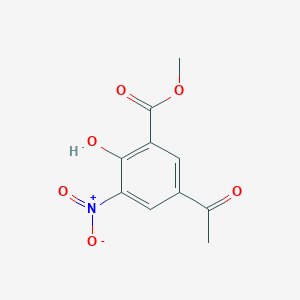
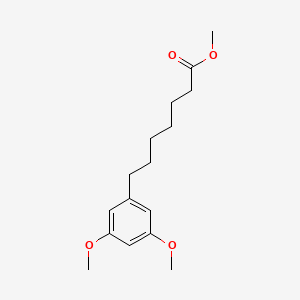
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
